molecular formula C10H10N2O B1608235 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 4241-13-8

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1608235
CAS No.: 4241-13-8
M. Wt: 174.2 g/mol
InChI Key: JSLZOLIKGOFOOE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure containing a nitrogen atom and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the one-pot condensation of formaldehyde with CH acids and enamines . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product in high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonitrile and quinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a carbonitrile group and a quinoline ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLZOLIKGOFOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377642
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4241-13-8
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4241-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium salt of 2-formylcyclohexanone (16.0 g, 10.8 mmol) in toluene (300 mL) was added cyanoacetamide (22.00 g, 0.237 mol), and the reaction was allowed to stir at room temperature for 1 h. After this time, a 2M solution of piperidine acetate in dichloromethane (25 mL) was added, and the reaction was refluxed for 24 h. The reaction mixture was then cooled to 0° C., and acidified with acetic acid. The resulting suspension was filtered and the precipitate was washed with toluene. The filtrate was concentrated to give a sticky residue, which was was treated with diethyl ether followed by ethyl acetate, to provide 2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile as a fine solid (6.00 g), yield: 31.8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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